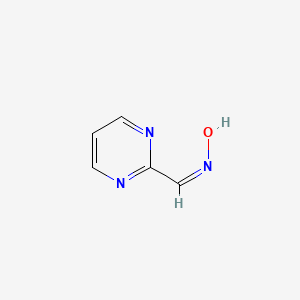
2-(4-Chlorophenyl)thiazole-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorophenyl)thiazole-5-carbonitrile is a heterocyclic compound that features a thiazole ring substituted with a 4-chlorophenyl group and a nitrile group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenyl)thiazole-5-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzaldehyde with thiourea and potassium cyanide under acidic conditions to form the thiazole ring . The reaction is usually carried out in ethanol as a solvent at elevated temperatures.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, converting the nitrile group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Mecanismo De Acción
The mechanism of action of 2-(4-Chlorophenyl)thiazole-5-carbonitrile in biological systems involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparación Con Compuestos Similares
2-(4-Chlorophenyl)thiazole: Lacks the nitrile group but shares the core thiazole structure.
2-(4-Methylphenyl)thiazole-5-carbonitrile: Similar structure with a methyl group instead of a chlorine atom.
2-(4-Bromophenyl)thiazole-5-carbonitrile: Similar structure with a bromine atom instead of a chlorine atom.
Uniqueness: 2-(4-Chlorophenyl)thiazole-5-carbonitrile is unique due to the presence of both the 4-chlorophenyl and nitrile groups, which confer specific chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
1369251-28-4 |
|---|---|
Fórmula molecular |
C10H5ClN2S |
Peso molecular |
220.68 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)-1,3-thiazole-5-carbonitrile |
InChI |
InChI=1S/C10H5ClN2S/c11-8-3-1-7(2-4-8)10-13-6-9(5-12)14-10/h1-4,6H |
Clave InChI |
XHMCFGBBLUCMJE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=NC=C(S2)C#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


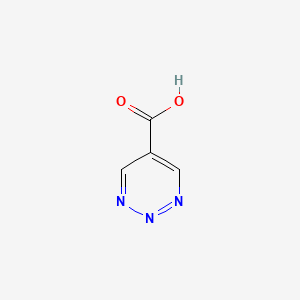

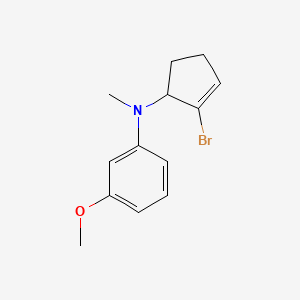
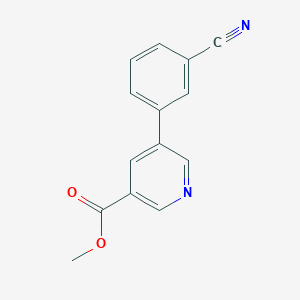
![Ethyl 4-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B11924662.png)

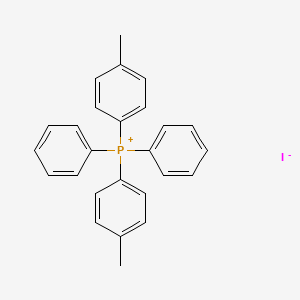
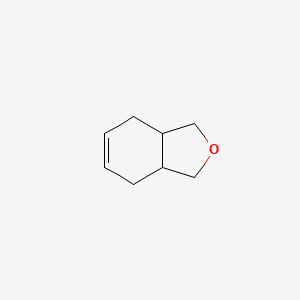
![6-[(Z)-hydroxyiminomethyl]-1H-pyrimidin-2-one](/img/structure/B11924678.png)




